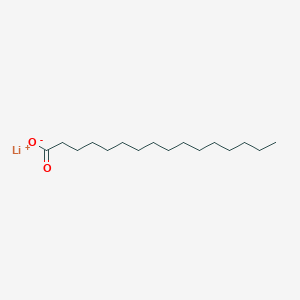
lithium;hexadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclodextrin Inclusion Complex . Cyclodextrins are cyclic oligosaccharides that have the ability to form inclusion complexes with various molecules. These complexes are formed by the insertion of a guest molecule into the hydrophobic cavity of the cyclodextrin. This property makes cyclodextrins valuable in various fields, including pharmaceuticals, food, and cosmetics.
準備方法
Synthetic Routes and Reaction Conditions
Cyclodextrins are typically synthesized from starch through the action of the enzyme glucosyltransferase. The process involves the degradation of starch into smaller glucose units, which then cyclize to form the cyclic oligosaccharides. The most common cyclodextrins are alpha-cyclodextrin, beta-cyclodextrin, and gamma-cyclodextrin, which contain six, seven, and eight glucose units, respectively .
Industrial Production Methods
Industrial production of cyclodextrins involves the use of microbial enzymes to convert starch into cyclodextrins. The process is optimized to maximize yield and purity. The inclusion complexes are then formed by mixing the cyclodextrin with the guest molecule under specific conditions, such as temperature and pH, to facilitate the formation of the complex .
化学反応の分析
Types of Reactions
Cyclodextrin inclusion complexes can undergo various chemical reactions, including:
Oxidation: The guest molecule within the cyclodextrin cavity can be oxidized under specific conditions.
Reduction: Reduction reactions can also occur, depending on the nature of the guest molecule.
Substitution: Substitution reactions can take place, where the guest molecule is replaced by another molecule within the cyclodextrin cavity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents to facilitate the reactions. The conditions vary depending on the specific reaction and the nature of the guest molecule .
Major Products Formed
The major products formed from these reactions depend on the nature of the guest molecule and the type of reaction. For example, oxidation of a guest molecule may result in the formation of an oxidized product, while substitution reactions may yield a new inclusion complex with a different guest molecule .
科学的研究の応用
Cyclodextrin inclusion complexes have a wide range of applications in scientific research:
Chemistry: They are used to improve the solubility and stability of various compounds, making them useful in chemical synthesis and analysis.
Biology: Cyclodextrins are used to study the interactions between molecules and to deliver drugs in biological systems.
Medicine: They are used in drug formulation to enhance the bioavailability and stability of pharmaceuticals.
作用機序
The mechanism by which cyclodextrin inclusion complexes exert their effects involves the encapsulation of the guest molecule within the hydrophobic cavity of the cyclodextrin. This encapsulation can protect the guest molecule from degradation, enhance its solubility, and improve its stability. The molecular targets and pathways involved depend on the nature of the guest molecule and the specific application .
類似化合物との比較
Cyclodextrin inclusion complexes are unique in their ability to form stable inclusion complexes with a wide range of guest molecules. Similar compounds include other types of oligosaccharides and polymers that can form inclusion complexes, but cyclodextrins are preferred due to their well-defined structure and ability to form stable complexes. Some similar compounds include:
- Alpha-cyclodextrin
- Beta-cyclodextrin
- Gamma-cyclodextrin
- Methylated cyclodextrins .
Cyclodextrins are unique in their ability to form stable inclusion complexes with a wide range of guest molecules, making them valuable in various applications.
特性
IUPAC Name |
lithium;hexadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2.Li/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMIKKVSCNHEFL-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCCCCCCCCCCCCCCC(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CCCCCCCCCCCCCCCC(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31LiO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













